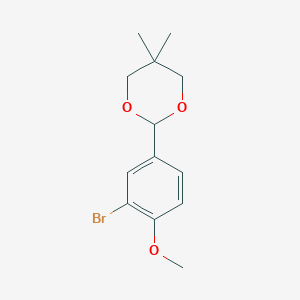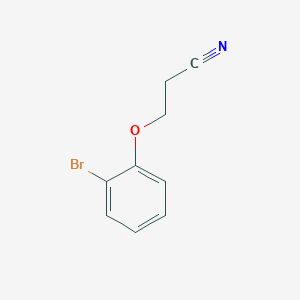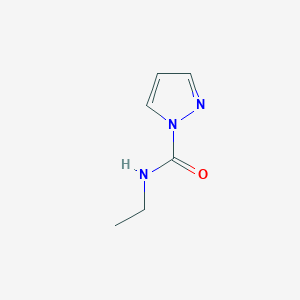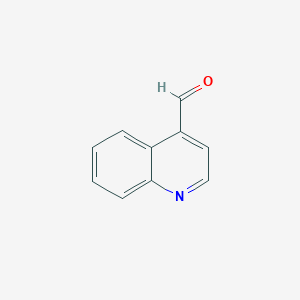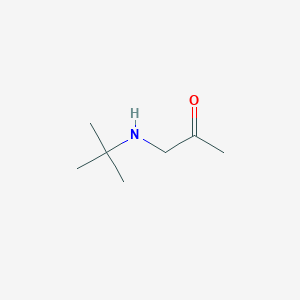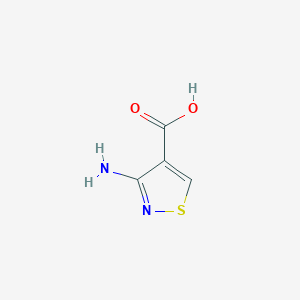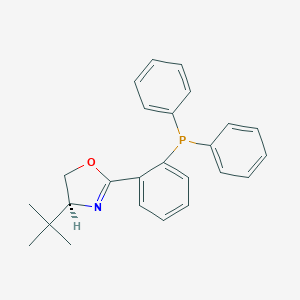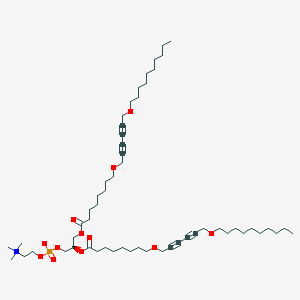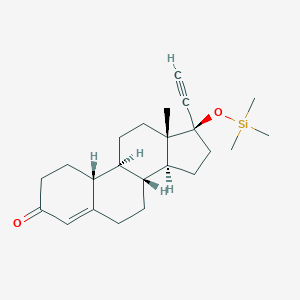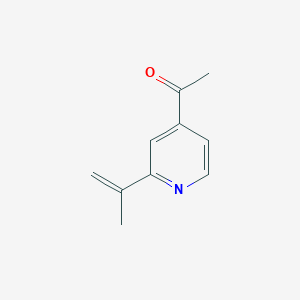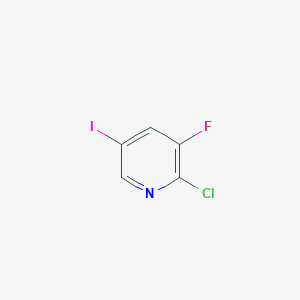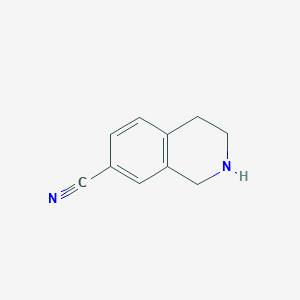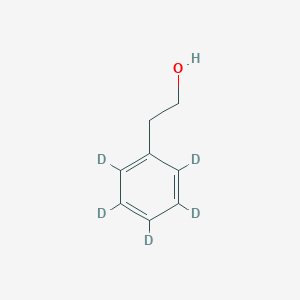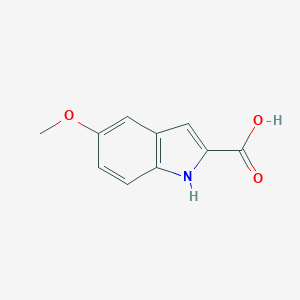
1-(6-Sulfanylidene-1H-pyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Sulfanylidene-1H-pyridin-3-yl)ethanone, commonly known as Sulfapyridine, is a chemical compound that has attracted the attention of the scientific community due to its potential applications in various fields. This compound is a derivative of pyridine and has a sulfonamide functional group attached to it. Sulfapyridine has been synthesized using different methods, and researchers have studied its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
Mécanisme D'action
The exact mechanism of action of Sulfapyridine is not fully understood. However, it is believed that Sulfapyridine inhibits the synthesis of folic acid in bacteria and fungi by competitively inhibiting the enzyme dihydropteroate synthase. Folic acid is an essential component for the growth and replication of bacteria and fungi. Therefore, the inhibition of folic acid synthesis leads to the inhibition of bacterial and fungal growth.
Effets Biochimiques Et Physiologiques
Sulfapyridine has been shown to have both biochemical and physiological effects. Biochemically, Sulfapyridine inhibits the synthesis of folic acid, which is essential for the growth and replication of bacteria and fungi. Physiologically, Sulfapyridine has been shown to reduce inflammation in the body by inhibiting the production of prostaglandins and leukotrienes. Sulfapyridine has also been shown to reduce the production of antibodies in the body, which is beneficial in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfapyridine has several advantages and limitations when used in laboratory experiments. One of the advantages is that Sulfapyridine is readily available and can be synthesized using different methods. Sulfapyridine is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of Sulfapyridine is that it has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Sulfapyridine is also known to have low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of Sulfapyridine. One direction is to study its potential applications in the treatment of other diseases such as cancer and Alzheimer's disease. Sulfapyridine has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of these diseases. Another direction is to study the structure-activity relationship of Sulfapyridine and its derivatives to identify more potent and selective inhibitors of dihydropteroate synthase. Additionally, the development of new synthesis methods for Sulfapyridine and its derivatives may improve their purity and bioavailability.
Méthodes De Synthèse
Sulfapyridine can be synthesized using different methods. One of the methods involves the reaction of 3-Aminopyridine with sulfuric acid, followed by the addition of sodium hydroxide to form the sodium salt of Sulfapyridine. The sodium salt is then acidified to obtain Sulfapyridine in its free form. Another method involves the reaction of pyridine with sulfuric acid and sodium sulfite, followed by the addition of ammonia to obtain Sulfapyridine. The purity of the synthesized Sulfapyridine can be improved by recrystallization using solvents such as ethanol or water.
Applications De Recherche Scientifique
Sulfapyridine has been used in various scientific research applications. It has been studied for its antibacterial, antifungal, and anti-inflammatory properties. Sulfapyridine has been used as an antibacterial agent against Streptococcus pneumoniae, Staphylococcus aureus, and Escherichia coli. It has also been used as an antifungal agent against Candida albicans. Sulfapyridine has been studied for its anti-inflammatory properties and has been used to treat inflammatory bowel disease and rheumatoid arthritis.
Propriétés
Numéro CAS |
149530-83-6 |
|---|---|
Nom du produit |
1-(6-Sulfanylidene-1H-pyridin-3-yl)ethanone |
Formule moléculaire |
C7H7NOS |
Poids moléculaire |
153.2 g/mol |
Nom IUPAC |
1-(6-sulfanylidene-1H-pyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H7NOS/c1-5(9)6-2-3-7(10)8-4-6/h2-4H,1H3,(H,8,10) |
Clé InChI |
FYWTULGBXSCSSV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CNC(=S)C=C1 |
SMILES canonique |
CC(=O)C1=CNC(=S)C=C1 |
Synonymes |
Ethanone, 1-(1,6-dihydro-6-thioxo-3-pyridinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



